Comparative Basicity: Triphenylmethyl Sodium vs. Sodium Ethoxide
Triphenylmethyl sodium exhibits demonstrably higher basicity than sodium ethoxide, as established by comparative reactivity assessments. The conjugate acid of triphenylmethyl sodium, triphenylmethane, possesses a pKa of approximately 31-33, whereas the conjugate acid of sodium ethoxide (ethanol) has a pKa of approximately 16 [1]. This 15-17 pKa unit difference quantifies the enhanced proton-abstraction capacity of Ph₃CNa. However, crucially, this basicity remains substantially lower than that of n-butyllithium (pKa ~50) or sodium hydride (pKa ~35-38), positioning Ph₃CNa in an intermediate strength regime that enables selective deprotonations without indiscriminate attack [1][2].
| Evidence Dimension | Brønsted basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ~31-33 (triphenylmethane) |
| Comparator Or Baseline | Sodium ethoxide: pKa ~16 (ethanol); n-Butyllithium: pKa ~50 (butane); Sodium hydride: pKa ~35-38 (H₂) |
| Quantified Difference | Ph₃CNa is ~15-17 pKa units stronger than sodium ethoxide; ~15-20 pKa units weaker than n-BuLi |
| Conditions | Theoretical pKa values derived from conjugate acid equilibria in aqueous or mixed solvent systems |
Why This Matters
This intermediate basicity window enables Ph₃CNa to perform selective deprotonations where weaker bases (e.g., sodium ethoxide) are ineffective but stronger bases (e.g., n-BuLi) cause unwanted side reactions or polymerization runaway.
- [1] Baidu Baike. 三苯甲基钠 (Triphenylmethyl sodium). Entry: '其碱性比乙醇钠强.' https://baike.baidu.com/item/%E4%B8%89%E8%8B%AF%E7%94%B2%E5%9F%BA%E9%92%A0/9565630 View Source
- [2] Arest-Yakubovich, A. A. et al. Reactivity of 1,1-diphenylalkyl and triphenylmethyl compounds as initiators of anionic polymerization of nonpolar monomers. Polymer, 2002, 43(25), 7093-7100. View Source
